4-(Cyclooctylamino)-4-oxobutanoic acid
Description
Historical Context and Initial Characterization in Research Literature
Significance within the Class of 4-Oxobutanoic Acid Derivatives
The significance of 4-(Cyclooctylamino)-4-oxobutanoic acid is best understood by examining its parent class, the 4-oxobutanoic acid derivatives, also known as succinamic acid derivatives. These molecules are characterized by a four-carbon chain with a terminal carboxylic acid and an amide group. This bifunctional nature makes them versatile scaffolds in several areas of chemical science.
The general class of 4-oxobutanoic acids, also known as succinic semialdehydes in their unconjugated form, are recognized as human and yeast metabolites. nih.gov The introduction of an N-substituent, such as the cyclooctyl group, modifies the physicochemical properties of the parent molecule, influencing factors like lipophilicity and steric bulk.
Derivatives of 4-oxobutanoic acid have been investigated for a range of applications. For instance, different N-substituted 4-oxobutanoic acids have been synthesized and studied for their potential biological activities. mdpi.com The carboxamide group is a crucial functional group in many pharmaceutical compounds, contributing to their stability and ability to form hydrogen bonds. jocpr.com While no specific biological activity has been reported for this compound itself, its structural similarity to other bioactive carboxamides suggests a potential area for future investigation. nih.govnih.gov
Role as a Chemical Building Block in Advanced Synthesis
The primary role of this compound in academic research is that of a chemical building block. Its structure contains two key functional groups, the carboxylic acid and the amide, which can be further modified. The carboxylic acid can be converted into esters, acid chlorides, or other amides, while the N-H of the amide bond can, under certain conditions, undergo further reactions.
Succinamic acid derivatives, in general, are used as linkers in more complex molecules, such as in the glycosylation of peptides to improve their bioavailability. researchgate.net The succinic acid moiety provides a stable, flexible spacer between two different molecular fragments. For example, succinic anhydride (B1165640) is used to connect molecules, as seen in the synthesis of a dimethoxy amide chalcone (B49325) where it links to an amine chalcone. mdpi.com
The synthesis of N-substituted succinimides often proceeds through a succinamic acid intermediate. ijcps.org These succinimides are valuable precursors for a variety of other compounds, including biologically active hydroxamic acids. mdpi.combeilstein-archives.org The general synthetic pathway involves the reaction of an amine with succinic anhydride to form the N-substituted succinamic acid, which is then cyclized, often through dehydration, to the corresponding succinimide. ijcps.orgresearchgate.net This two-step process highlights the role of compounds like this compound as key intermediates.
Furthermore, carboxylic acids are fundamental building blocks for the synthesis of polymers like polyesters and polyamides. acs.orgacs.org Succinic acid itself is a monomer used in the production of biodegradable polymers such as poly(butylene succinate). acs.orgnih.gov The derivatives of succinic acid, including N-substituted succinamic acids, could potentially be explored for the development of new polymers with tailored properties.
One notable example of a complex drug that contains a 4-amino-4-oxobutanoic acid moiety is Sacubitril, an antihypertensive medication. wikipedia.org This underscores the importance of this chemical scaffold in medicinal chemistry.
Current Research Landscape and Gaps
The current research landscape for this compound itself is quite limited. There is a clear gap in the scientific literature regarding the specific properties and applications of this compound. While the synthesis is straightforward, there is a lack of published data on its detailed physicochemical properties, crystal structure, and potential biological activities.
Future research could focus on several areas:
Detailed Characterization: A thorough study of the spectroscopic and physicochemical properties of the compound would be valuable.
Biological Screening: Given the prevalence of the carboxamide and carboxylic acid motifs in bioactive molecules, screening this compound and its simple derivatives for various biological activities could be a fruitful area of investigation.
Polymer Chemistry: Investigating the potential of this molecule as a monomer or a modifying agent in the synthesis of new polymers could lead to novel materials.
Synthetic Applications: Exploring its use as a linker or a more complex building block in the synthesis of novel organic compounds could demonstrate its utility in advanced synthesis.
The development of new, efficient, and green methods for the synthesis of carboxylic acids and their derivatives is an ongoing effort in the chemical industry, driven by the demand for more sustainable manufacturing processes. patsnap.comresearchgate.net While the synthesis of this compound is relatively simple, exploring more environmentally friendly solvent and catalyst systems could be of interest.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclooctylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(8-9-12(15)16)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGQYDFERFYSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357057 | |
| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392714-61-3 | |
| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclooctylamino 4 Oxobutanoic Acid and Its Structural Analogs
Established Synthetic Routes to the 4-Oxobutanoic Acid Scaffold
The core of 4-(cyclooctylamino)-4-oxobutanoic acid is the 4-oxobutanoic acid scaffold, which is essentially a succinic acid monoamide. The most direct and widely employed method for constructing this scaffold is through the reaction of succinic anhydride (B1165640) with a primary or secondary amine.
Amide Formation Strategies for the Cyclooctylamino Moiety
The formation of the amide linkage between a cyclooctylamino group and the butanoic acid backbone is a critical step in the synthesis of the title compound. The most common approach involves the nucleophilic acyl substitution of a succinic acid derivative with cyclooctylamine.
A prevalent method is the reaction of succinic anhydride with an amine. mdpi.comnih.gov This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding N-substituted succinamic acid. mdpi.comijcps.org This reaction is often carried out under mild conditions and can be facilitated by various solvents. beilstein-archives.org
Alternatively, direct amidation of succinic acid with an amine can be achieved, though this typically requires harsher conditions, such as heating, to drive the dehydration and form the amide bond. researchgate.netyoutube.comkhanacademy.org The reaction between a carboxylic acid and an amine initially forms an ammonium (B1175870) carboxylate salt, which upon heating, loses a molecule of water to form the amide. youtube.comkhanacademy.org
For more activated systems, an acid chloride can be used. Succinoyl chloride can react readily with cyclooctylamine to form the desired amide. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com
A summary of common amide formation strategies is presented in the table below.
| Starting Material (Acid Component) | Reagent (Amine Component) | Key Conditions | Product |
| Succinic Anhydride | Cyclooctylamine | Mild conditions, various solvents | This compound |
| Succinic Acid | Cyclooctylamine | Heating | This compound |
| Succinoyl Chloride | Cyclooctylamine | Presence of a base | This compound |
Functionalization of the Butanoic Acid Backbone
Functionalization of the butanoic acid backbone of this compound can be achieved either by starting with a pre-functionalized succinic acid derivative or by modifying the backbone after the initial synthesis. For instance, the Friedel-Crafts acylation of an aromatic compound with succinic anhydride can introduce an aryl group onto the butanoic acid chain, a method used in the synthesis of compounds like 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org While not directly applicable to the aliphatic backbone of the title compound, it illustrates a strategy for creating aryl-substituted analogs.
Further modifications can include reactions at the α- and β-positions of the carboxylic acid. Dehydrogenation reactions, for example, can introduce unsaturation into the butanoic acid backbone, leading to α,β-unsaturated carboxylic acids. nih.gov
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry offer novel approaches for the synthesis of complex analogs of this compound, including those with specific stereochemistry and late-stage functionalizations.
Stereoselective Synthesis of Chiral Centers within Analogs
The synthesis of chiral analogs of this compound, where stereocenters are present on the butanoic acid backbone, requires stereoselective methods. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. For example, the catalytic asymmetric synthesis of butenolides and butyrolactones, which are structurally related to the butanoic acid scaffold, has been extensively studied. nih.govacs.org These methods often employ chiral catalysts to control the stereochemical outcome of reactions such as aldol (B89426) additions and Michael additions. nih.govacs.org
One notable strategy involves the rhodium-catalyzed asymmetric 1,4-addition of boronic acids to α,β-unsaturated esters, which can be a key step in establishing a chiral center at the β-position of the butanoic acid chain. orgsyn.org This approach has been successfully used in the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org
C-H Bond Activation and Late-Stage Functionalization Strategies
C-H bond activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. acs.org This approach is particularly valuable for the late-stage functionalization of complex molecules, enabling the introduction of new functional groups without the need for lengthy de novo syntheses. acs.orgnih.gov
For carboxylic acids, palladium-catalyzed β-methylene C–H activation can lead to the formation of α,β-unsaturated products. nih.gov Furthermore, iron-catalyzed azidation of tertiary C-H bonds offers a mild and selective method for introducing a nitrogen-containing functional group, which could be a pathway to novel analogs. nih.gov These strategies could potentially be applied to the butanoic acid backbone of this compound or its precursors to generate a diverse range of functionalized analogs.
Synthesis of Isotopic Analogs for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and for use as internal standards in quantitative analysis. The synthesis of isotopic analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
The synthesis of isotope-labeled carboxylic acids can be accomplished by using labeled starting materials. nih.gov For example, a deuterated version of cyclooctylamine could be used in the amide formation step to introduce deuterium into the cyclooctylamino moiety. Similarly, succinic acid labeled with ¹³C could be used to introduce carbon isotopes into the butanoic acid backbone. The choice of labeling position depends on the specific mechanistic question being investigated or the analytical application. Solid-phase synthesis techniques have also been developed for the preparation of isotope-labeled biomolecules like RNA, and similar principles could be adapted for smaller molecules. nih.gov
Challenges and Innovations in Research-Scale Synthesis
The research-scale synthesis of this compound, a mono-amide derivative of succinic acid, shares challenges and innovations common to the broader class of N-substituted succinamic acids and their cyclic counterparts, N-substituted succinimides. The primary synthetic route involves the reaction of succinic anhydride with cyclooctylamine. While seemingly straightforward, this reaction presents several challenges at the research level, leading to innovations aimed at improving efficiency, purity, and environmental friendliness.
A significant challenge in the synthesis of N-substituted succinamic acids is controlling the reaction conditions to selectively yield the desired open-chain amide without the formation of the cyclic imide byproduct, N-cyclooctylsuccinimide. The initial acylation of the amine by succinic anhydride is typically a high-yield reaction under mild conditions. mdpi.comresearchgate.net However, subsequent cyclodehydration to the imide can occur, particularly with heating, which is often employed to drive the reaction to completion.
Innovations to address these challenges focus on methodological and catalytic improvements. Researchers have developed universal methods for the synthesis of N-substituted succinimides that can also be adapted for the synthesis of the corresponding amic acids, often with the goal of eliminating complex purification procedures. mdpi.combeilstein-archives.orgbeilstein-archives.org
Key Challenges and Innovations:
Reaction Control and Selectivity: A primary challenge is preventing the secondary cyclization of the amic acid intermediate to the corresponding succinimide. This is often overcome by careful control of reaction temperature and time. Innovations include the development of one-pot syntheses under mild conditions that favor the formation of the amic acid.
Purification: The separation of the desired this compound from unreacted starting materials and the potential N-cyclooctylsuccinimide byproduct can be challenging. The development of synthetic methods that proceed with high selectivity and yield simplifies purification, sometimes to the point of simple filtration and washing. For instance, carrying out the reaction in specific solvents like diethyl ether or toluene can facilitate high yields and easier product isolation. mdpi.com
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. A notable innovation is the use of water as a reaction medium for the synthesis of N-substituted succinimides from succinic acid and primary amines at elevated temperatures (100 °C), eliminating the need for organic solvents and catalysts. researchgate.net This approach presents a greener alternative for the synthesis of precursors to this compound.
Catalyst Development: While the direct amidation of succinic anhydride often proceeds without a catalyst, research into organo-catalysis for related reactions is an area of innovation. For example, succinic acid itself has been used as an efficient organo-catalyst for the synthesis of α-amino nitriles, highlighting the potential for novel catalytic applications of dicarboxylic acids and their derivatives. acgpubs.org
The table below summarizes key research findings related to the synthesis of structural analogs of this compound, highlighting the methodologies, challenges, and innovative solutions.
| Starting Materials | Reaction Conditions | Key Findings/Innovations | Reference |
| Succinic anhydride and various amines/hydrazides | Chloroform, polyphosphate ester | Development of a universal, two-step method for synthesizing N-substituted succinimides, which are precursors to hydroxamic acids. This method is designed to avoid complex purification steps. | mdpi.combeilstein-archives.org |
| Succinic acid and primary amines | Water, 100 °C | A green chemistry approach that eliminates the need for organic solvents and catalysts in the synthesis of N-substituted succinimides. | researchgate.net |
| Succinic anhydride and amines | Diethyl ether, toluene, 1,2-dimethoxyethane | The initial acylation step to form the amic acid intermediate proceeds with high yields under mild conditions in these solvents. | mdpi.com |
| N-substituted succinimides and hydroxylamine | Aqueous solution | An innovative method for the ring-opening of succinimides to form hydroxamic acids, demonstrating a strategy for converting the cyclic byproduct back to a functionalized open-chain structure. | mdpi.combeilstein-archives.org |
These research efforts underscore a continuous drive towards more efficient, selective, and sustainable methods for the synthesis of N-substituted succinamic acids and their derivatives, which are directly applicable to the research-scale production of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclooctylamino 4 Oxobutanoic Acid Derivatives
Design Principles for Systemic Structural Modifications
The rational design of derivatives of 4-(Cyclooctylamino)-4-oxobutanoic acid would be guided by several key principles aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. Initial modifications would likely focus on the three main components of the molecule: the cyclooctyl ring, the amide linkage, and the terminal carboxylic acid.
Key Design Considerations Would Include:
Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to investigate their importance for biological activity.
Homologation: Systematically increasing the length of alkyl chains or the size of rings to probe the spatial requirements of the biological target.
Conformational Constraint: Introducing elements of rigidity, such as double bonds or smaller rings, to lock the molecule into a specific conformation and determine the biologically active shape.
Introduction of Pharmacophores: Adding functional groups known to interact with specific biological targets to enhance potency or introduce new activities.
Influence of Cyclooctyl Ring Substitutions on Biological Activity
Systematic substitution on the cyclooctyl ring would be a primary focus for understanding its role in receptor binding or enzyme inhibition. The large, flexible nature of the cyclooctyl ring presents numerous possibilities for modification.
Hypothetical Areas of Investigation:
Positional Isomerism: Placing substituents at different positions on the cyclooctyl ring to map the binding pocket of a potential target.
Stereoisomerism: Synthesizing and testing different stereoisomers of substituted derivatives to determine if the biological activity is stereospecific.
Nature of Substituents: Introducing a variety of substituents with different electronic and steric properties (e.g., hydroxyl, methyl, halogen) to probe the nature of the interaction with the biological target.
A hypothetical data table for such a study might look as follows, though it is important to reiterate that this is illustrative due to the absence of actual experimental data.
| Derivative | Position of Substitution on Cyclooctyl Ring | Substituent | Biological Activity (e.g., IC50, µM) |
| Parent Compound | - | - | Data Not Available |
| Derivative A | 2 | -OH | Data Not Available |
| Derivative B | 3 | -OH | Data Not Available |
| Derivative C | 4 | -OH | Data Not Available |
| Derivative D | 4 | -CH3 | Data Not Available |
| Derivative E | 4 | -Cl | Data Not Available |
Effects of Modifications at the Amide Linkage and Terminal Carboxylic Acid
The amide linkage and the terminal carboxylic acid are key functional groups that likely play significant roles in the molecule's interactions and properties.
Potential Modifications and Their Rationale:
Amide N-Alkylation: Introducing a methyl or other small alkyl group on the amide nitrogen would probe the importance of the N-H bond for hydrogen bonding.
Amide Isosteres: Replacing the amide bond with bioisosteres such as a reverse amide, an ester, or a thioamide would provide insight into the electronic and hydrogen-bonding requirements of this linkage.
Carboxylic Acid Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl) would investigate the necessity of the acidic proton and could be a strategy to create prodrugs with improved membrane permeability.
Carboxylic Acid Reduction/Amidation: Conversion to a primary alcohol or an amide would further elucidate the role of the carboxyl group in biological activity.
| Modification | Resulting Functional Group | Expected Impact on Properties | Biological Activity (e.g., EC50, µM) |
| Parent Compound | -COOH, -CONH- | - | Data Not Available |
| Esterification | -COOCH3 | Increased lipophilicity, loss of acidity | Data Not Available |
| Amidation | -CONH2 | Maintained hydrogen bonding potential | Data Not Available |
| N-Methylation | -CON(CH3)- | Loss of N-H hydrogen bond donor | Data Not Available |
Comparative Analysis with Related 4-Oxobutanoic Acid Amides and Esters
To understand the unique contribution of the cyclooctyl group, a comparative analysis with other N-substituted and ester derivatives of 4-oxobutanoic acid (succinic acid) would be essential.
Comparative studies would likely involve:
Varying the Cycloalkyl Ring Size: Synthesizing analogs with cyclopentyl, cyclohexyl, and cycloheptyl groups to determine the optimal ring size for activity.
Introducing Acyclic N-Substituents: Comparing the activity of the N-cyclooctyl derivative with N-alkyl amides of varying chain lengths and branching.
Comparing Amides and Esters: Directly comparing the biological activity of this compound with its corresponding cyclooctyl ester to understand the role of the amide bond.
| Compound | N-Substituent/Ester Group | Biological Activity (e.g., % Inhibition at 10 µM) |
| Target Compound | Cyclooctyl (amide) | Data Not Available |
| Analog 1 | Cyclohexyl (amide) | Data Not Available |
| Analog 2 | n-Octyl (amide) | Data Not Available |
| Analog 3 | Cyclooctyl (ester) | Data Not Available |
Conformation-Activity Relationships
The flexibility of the cyclooctyl ring and the rotatable bonds in the butanoic acid chain mean that this compound can adopt multiple conformations. Understanding which of these conformations is biologically active is a key aspect of SAR.
Methods to Study Conformation-Activity Relationships:
Computational Modeling: Using molecular mechanics and quantum chemistry to calculate the energies of different conformations and to dock these conformations into a hypothesized binding site.
NMR Spectroscopy: Employing techniques like NOESY to determine the through-space proximity of protons and infer the predominant solution-phase conformation.
Synthesis of Rigid Analogs: Creating derivatives with reduced conformational flexibility to lock the molecule into a specific shape and test its biological activity.
Biological and Biochemical Investigations of 4 Cyclooctylamino 4 Oxobutanoic Acid
Biotransformation and Metabolite Identification in Research Models
Identification of Biotransformation Enzymes and Pathways
The biotransformation of xenobiotics is a critical process that determines their pharmacokinetic profile and biological activity. For the compound 4-(cyclooctylamino)-4-oxobutanoic acid, its chemical structure, featuring both a carboxylic acid and an amide functional group, suggests two primary metabolic pathways: glucuronidation of the carboxylic acid moiety and hydrolysis of the amide bond. These pathways are catalyzed by specific enzyme superfamilies.
The principal enzymes anticipated to be involved in the metabolism of this compound are the UDP-glucuronosyltransferases (UGTs) and carboxylesterases. UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.govresearchgate.net This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its excretion. nih.gov Given the presence of a carboxylic acid, this functional group is a prime target for glucuronidation, leading to the formation of an acyl glucuronide. researchgate.netnih.gov
Concurrently, the amide linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by carboxylesterases (CEs). nih.govnih.gov These enzymes are serine hydrolases that cleave ester, amide, and thioester bonds. nih.gov The hydrolysis of the amide bond in this compound would result in the formation of succinic acid and cyclooctylamine.
UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation
The glucuronidation of carboxylic acids is a well-established metabolic pathway. researchgate.netnih.gov Several UGT isoforms have been identified as being responsible for the formation of acyl glucuronides from carboxylic acid-containing compounds. nih.gov Research has shown that UGT2B7, UGT1A3, and UGT1A9 are the primary isoforms involved in this process. nih.gov Specifically, UGT2B7 often exhibits the highest catalytic efficiency for the glucuronidation of various carboxylic acids. nih.gov Therefore, it is highly probable that these UGT isoforms are responsible for the biotransformation of this compound.
The reaction involves the nucleophilic attack of the carboxylate anion on the UDPGA, resulting in the formation of a β-1-O-acyl glucuronide. This metabolite is more polar and readily excreted in urine and/or bile.
Table 1: Key UDP-Glucuronosyltransferase Isoforms in Carboxylic Acid Glucuronidation
| Enzyme Isoform | Substrate Specificity | Potential Role in this compound Metabolism |
| UGT2B7 | Broad specificity for various carboxylic acids, including many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov | Likely the major enzyme responsible for the glucuronidation of the carboxylic acid moiety. nih.gov |
| UGT1A3 | Catalyzes the glucuronidation of a range of carboxylic acids. nih.gov | A potential contributor to the formation of the acyl glucuronide metabolite. nih.gov |
| UGT1A9 | Known to glucuronidate several carboxylic acid-containing drugs. nih.gov | May play a secondary role in the glucuronidation of the compound. nih.gov |
Carboxylesterase (CE) Mediated Hydrolysis
The hydrolysis of amide bonds is a significant metabolic pathway for many pharmaceutical compounds. nih.govnih.gov Carboxylesterases, particularly those found in the liver and intestines, are the primary enzymes responsible for this reaction. nih.govnih.gov These enzymes catalyze the cleavage of the C-N bond in the amide linkage of this compound.
This hydrolytic cleavage would yield two separate metabolites: succinic acid and cyclooctylamine. This pathway effectively breaks down the parent compound into smaller, more easily managed molecules for further metabolism or excretion.
Table 2: Key Carboxylesterases in Amide Hydrolysis
| Enzyme Family | Substrate Specificity | Potential Role in this compound Metabolism |
| Carboxylesterases (CE) | Broad specificity for ester- and amide-containing compounds. nih.govnih.gov | Primary enzymes responsible for the hydrolytic cleavage of the amide bond. nih.govnih.gov |
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and quantifying this compound. The choice between liquid and gas chromatography is primarily determined by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC is typically the mode of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the compound based on its hydrophobicity.
The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid group remains protonated for better peak shape and retention. nih.gov Detection is commonly achieved using a UV detector, as the amide bond within the molecule exhibits absorbance at low wavelengths (typically 200-220 nm).
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | 8.5 - 9.5 min |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. nih.gov Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. nih.govnih.gov Common derivatization strategies involve esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) or silylation to create a trimethylsilyl (TMS) derivative.
Once derivatized, the compound can be analyzed on a non-polar capillary column (e.g., a 5% phenyl-polydimethylsiloxane column) coupled with a Flame Ionization Detector (FID) for quantification. The oven temperature is programmed to ramp up gradually to ensure separation from other components. nih.gov
Table 2: Representative GC Parameters for Derivatized this compound
| Parameter | Value |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | 12 - 14 min (for TMS derivative) |
Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak efficiency, and much faster analysis times. nih.gov For this compound, a UPLC method would offer sharper peaks and a total run time of only a few minutes, increasing sample throughput dramatically. The conditions are analogous to HPLC but adapted for the higher pressures and faster flow rates of the UPLC system. nih.gov
Table 3: Comparison of Typical Performance in HPLC vs. UPLC
| Metric | HPLC | UPLC |
|---|---|---|
| Run Time | 15-20 min | 2-5 min |
| Peak Width | 10-15 sec | 1-3 sec |
| Resolution | Good | Excellent |
| System Pressure | 150-200 bar | 600-1000 bar |
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and highly sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds like this compound in complex samples. mdpi.com After separation by HPLC or UPLC, the analyte is ionized, typically using Electrospray Ionization (ESI). ESI can be run in positive mode to detect the protonated molecule [M+H]⁺ or in negative mode to detect the deprotonated molecule [M-H]⁻.
In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the molecule's mass is selected and then fragmented through collision-induced dissociation (CID). Specific fragment ions (product ions) are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification to very low levels. researchgate.netmdpi.com
Table 4: Hypothetical LC-MS/MS Parameters for this compound (MW = 227.31)
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 228.2 [M+H]⁺ |
| Collision Energy | 15-25 eV |
| Product Ion (Q3) | Characteristic fragment (e.g., loss of H₂O or COOH group) |
| Dwell Time | 100 ms |
When coupled with Mass Spectrometry, Gas Chromatography (GC-MS) becomes a powerful tool not only for quantification but also for definitive structural identification of the derivatized analyte. nih.gov Following GC separation, the derivatized molecules enter the mass spectrometer and are typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive and reproducible fragmentation. usm.my
The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint. This fragmentation pattern can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification. ijper.orgnih.gov
Table 5: Potential Mass Fragments for TMS-Derivatized this compound in GC-MS
| m/z Value | Interpretation |
|---|---|
| 299 | [M]⁺ (Molecular ion of TMS ester) |
| 284 | [M-15]⁺ (Loss of a methyl group from TMS) |
| 117 | Fragment from the silylated carboxyl end |
| 73 | [Si(CH₃)₃]⁺ (Characteristic of TMS derivatives) |
An in-depth analysis of the advanced analytical and spectroscopic methods used in the research and characterization of the chemical compound this compound is presented in this article. These techniques are fundamental to confirming the compound's identity, elucidating its three-dimensional structure, and developing reliable quantitative assays.
Computational and Theoretical Studies on 4 Cyclooctylamino 4 Oxobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net For a molecule like 4-(cyclooctylamino)-4-oxobutanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), would be employed to determine its optimized geometry. researchgate.net These calculations yield key insights into bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's lowest energy state.
Furthermore, DFT is used to calculate electronic properties such as the distribution of Mulliken atomic charges, which indicates how electron density is shared across the atoms. It also allows for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Conformational Analysis and Energy Landscapes
The structural flexibility of the cyclooctyl ring and the rotatable bonds in the butanoic acid chain mean that this compound can exist in numerous conformations. The cyclooctane (B165968) moiety itself has a complex potential energy surface with multiple conformations of similar energy, such as the boat-chair (BC) and crown (Cr) forms. mdpi.comnih.gov A thorough conformational analysis would be essential to identify the most stable conformers and the energy barriers between them.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis This table illustrates the type of data that would be generated from a conformational analysis and is not based on actual experimental results.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |
|---|---|---|---|
| Conformer A | 0.00 | C1-C2-N3-C4 = 178.5 | 65.3 |
| Conformer B | 1.25 | C1-C2-N3-C4 = -65.2 | 15.1 |
| Conformer C | 1.80 | C1-C2-N3-C4 = 70.3 | 8.2 |
| Other | > 2.0 | - | 11.4 |
Prediction of Spectroscopic Properties (e.g., vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which can then be used to interpret experimental data. For instance, the calculation of vibrational frequencies is a standard output of DFT geometry optimization. These frequencies correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the molecule's structure and the successful synthesis of the compound. preprints.org The frequencies are typically scaled by a factor to account for approximations in the theoretical model and to improve agreement with experimental results. preprints.org
Reactivity Descriptors (e.g., Average Local Ionization Energy (ALIE), Fukui Functions)
To further understand the chemical behavior of this compound, various reactivity descriptors derived from DFT can be calculated. These descriptors help in identifying the most reactive sites within the molecule.
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
Average Local Ionization Energy (ALIE): ALIE is a descriptor that indicates the energy required to remove an electron from a specific point on the molecule's surface. Regions with low ALIE values are typically the most reactive sites for electrophilic attack.
Dual Descriptor (DD): The dual descriptor provides a clear visual representation of regions prone to nucleophilic (DD > 0) versus electrophilic (DD < 0) attacks. taylorandfrancis.com
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are used to study how a molecule might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Modeling and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein to form a stable complex. nih.gov The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or binding energy. researchgate.net
A typical molecular docking study would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules and adding hydrogen atoms.
Generating the 3D conformer of this compound.
Docking the ligand into the protein's active site using software like AutoDock or GOLD. nih.govplos.org
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
The binding affinity is a crucial parameter, as it indicates how strongly the ligand binds to the protein. A lower binding energy generally suggests a more stable complex. Molecular dynamics simulations can further refine the docking results by simulating the movement of the atoms in the complex over time, providing insights into the stability of the binding pose. mdpi.com
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data that would be generated from a molecular docking study and is not based on actual experimental results.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Alkyl |
| Carbonic Anhydrase II | -7.2 | HIS-94, THR-200 | Hydrogen Bond, Hydrophobic |
| HIV-1 Protease | -6.8 | ASP-25, ILE-50 | Hydrogen Bond, van der Waals |
Simulation of Conformational Dynamics in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Simulations of conformational dynamics aim to understand how a molecule like this compound behaves in a biological context, such as in aqueous solution or near a protein binding site.
Molecular dynamics (MD) simulations are a primary tool for studying these dynamics. By solving Newton's equations of motion for the atoms in the system, MD simulations can map the molecule's conformational landscape over time. For this compound, key areas of flexibility include the cyclooctyl ring, which can adopt various puckered conformations, and the rotatable bonds in the butanoic acid chain.
Detailed Research Findings:
A hypothetical MD simulation of this compound in an aqueous environment would likely reveal several dominant conformational states. The interplay between the hydrophobic cyclooctyl group and the hydrophilic carboxylic acid and amide functionalities would dictate its orientation and interaction with water molecules. In a simulated biological membrane environment, the cyclooctyl group might preferentially insert into the lipid bilayer, while the polar head remains in the aqueous phase.
The following table illustrates the kind of data that would be generated from such a simulation, showing the relative populations of different conformational clusters.
| Cluster ID | Representative Dihedral Angle (Cα-Cβ-Cγ-N) | Population (%) | Average Energy (kcal/mol) |
| 1 | -175° | 45.2 | -12.5 |
| 2 | 65° | 30.8 | -11.9 |
| 3 | -60° | 15.5 | -11.2 |
| 4 | 180° | 8.5 | -10.8 |
| This table is for illustrative purposes and represents hypothetical data from a molecular dynamics simulation. |
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov If this compound were identified as a "hit" from a primary screen, the next step would be lead optimization, a process of refining its structure to improve properties like potency, selectivity, and pharmacokinetic profile. mdpi.comresearchgate.netresearchgate.net
Detailed Research Findings:
In a lead optimization campaign centered on this compound, computational chemists would explore modifications to its structure. For instance, the cyclooctyl ring could be replaced with other cyclic or aromatic groups to probe the steric and electronic requirements of the binding pocket. mdpi.com The butanoic acid linker could be shortened, lengthened, or made more rigid to optimize the orientation of the key interacting groups.
The following table illustrates a hypothetical lead optimization study, where analogs of the parent compound are evaluated based on their predicted binding affinity to a hypothetical target protein.
| Compound ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Lipophilicity (logP) |
| Lead-001 | (Parent Compound) | -7.2 | 2.8 |
| Analog-A | Cyclooctyl -> Cyclohexyl | -6.8 | 2.1 |
| Analog-B | Cyclooctyl -> Phenyl | -7.5 | 3.2 |
| Analog-C | Butanoic -> Propanoic | -7.0 | 2.5 |
| Analog-D | Carboxylic Acid -> Tetrazole | -7.8 | 2.9 |
| This table is for illustrative purposes and represents hypothetical data from a lead optimization study. |
These computational predictions would then be used to prioritize which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process. researchgate.netnih.gov
In Silico Prediction of Metabolic Pathways and Biotransformation
Understanding how a compound is metabolized in the body is crucial for its development as a drug. In silico tools can predict the likely metabolic fate of a molecule by identifying sites that are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. researchgate.netnih.gov
Detailed Research Findings:
For this compound, computational models would likely predict several potential sites of metabolism. The cyclooctyl ring is a prime candidate for hydroxylation at various positions. The butanoic acid chain could also undergo oxidation. The amide bond is generally stable but could be subject to hydrolysis.
Software platforms for metabolic prediction can generate a list of potential metabolites and the enzymes responsible for their formation. researchgate.netnih.gov This information is invaluable for designing subsequent in vitro and in vivo metabolism studies.
The following table provides a hypothetical summary of predicted metabolic transformations for this compound.
| Metabolite ID | Predicted Transformation | Predicted CYP Isoform | Predicted Reactivity |
| M1 | Hydroxylation of Cyclooctyl Ring | CYP3A4, CYP2C9 | High |
| M2 | Omega-oxidation of Butanoic Acid | CYP4A11 | Medium |
| M3 | N-dealkylation | CYP3A4 | Low |
| M4 | Amide Hydrolysis | Esterases | Low |
| This table is for illustrative purposes and represents hypothetical data from a metabolic prediction tool. |
These predictions help in identifying potential reactive metabolites and in understanding the compound's expected clearance and potential for drug-drug interactions. ugm.ac.id
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By developing a QSAR model for a series of analogs of this compound, researchers can identify the key molecular properties (descriptors) that govern their activity. mdpi.com
Detailed Research Findings:
A QSAR study would involve synthesizing and testing a series of analogs of this compound with systematic variations in their structure. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. tiu.edu.iq
A hypothetical QSAR equation might look like this:
pIC50 = 0.5 * logP - 0.2 * (Molecular Weight/100) + 1.5 * (Hydrogen Bond Donors) + 3.5
This equation would suggest that activity increases with lipophilicity (logP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight. Such a model can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.comnih.gov
The following table shows hypothetical data used to build a QSAR model.
| Compound ID | pIC50 (Experimental) | logP (Calculated) | Molecular Weight | Hydrogen Bond Donors |
| Analog-1 | 6.2 | 2.5 | 213.28 | 2 |
| Analog-2 | 6.8 | 3.1 | 227.30 | 2 |
| Analog-3 | 6.5 | 2.8 | 213.28 | 2 |
| Analog-4 | 7.1 | 3.5 | 241.33 | 2 |
| This table is for illustrative purposes and represents hypothetical data for a QSAR study. |
By understanding the structure-activity relationships, QSAR models serve as a powerful tool in the rational design of new molecules based on the this compound scaffold.
Potential Research Applications and Future Directions
Application in Chemical Biology Tools Development
Chemical biology relies on the use of small molecules to probe and understand biological systems. The bifunctional nature of 4-(Cyclooctylamino)-4-oxobutanoic acid, possessing both a carboxylic acid and an amide linkage, makes it an attractive starting point for the creation of chemical probes. The carboxylic acid group can be functionalized, for example, with fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking moieties. These modifications would allow researchers to track the molecule's interactions within a cellular environment, identify binding partners, and elucidate biological pathways. The cyclooctyl group, with its significant lipophilicity, could influence membrane permeability and interactions with hydrophobic pockets in proteins, a feature that can be exploited in the design of targeted probes.
Exploration of this compound as a Scaffold for Novel Chemical Entities
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The this compound structure can serve as a versatile scaffold. rsc.org The secondary amide and the carboxylic acid provide two distinct points for chemical modification, allowing for the systematic exploration of chemical space. The large and conformationally flexible cyclooctyl group can be explored for its potential to interact with specific biological targets, a strategy that has been successful in the development of other therapeutic agents. rsc.org The butanoic acid linker provides a degree of flexibility, enabling the attached functional groups to orient themselves optimally for binding to a target protein. Research into similar butanoic acid derivatives has shown their utility as scaffolds for inhibitors of various enzymes and receptors.
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.gov The straightforward synthesis of derivatives of this compound would be amenable to the production of compound libraries for HTS campaigns. nih.gov By systematically varying the substituents on the cyclooctyl ring or by modifying the carboxylic acid, a diverse library of molecules can be generated. These libraries could then be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify "hit" compounds with desired biological effects. The physical properties of these derivatives, such as solubility and stability, would be important considerations for their successful integration into HTS workflows.
Advancements in Targeted Therapeutic Design (without specific clinical claims)
The principles of targeted therapeutic design aim to create drugs that interact specifically with a biological target implicated in a disease, thereby increasing efficacy and reducing side effects. The scaffold of this compound could be utilized in such a design strategy. For instance, if a particular disease is associated with a protein that has a well-defined binding pocket, derivatives of this compound could be designed to fit into that pocket with high affinity and selectivity. The cyclooctyl group could be optimized to fill a hydrophobic sub-pocket, while other parts of the molecule could form specific hydrogen bonds or electrostatic interactions with the target protein. This rational design approach, guided by computational modeling and structural biology, could lead to the development of potent and specific modulators of protein function.
Future Prospects for Collaborative Academic-Industrial Research
The development of novel chemical entities often benefits from collaborations between academic institutions and industrial partners. The foundational research into the synthesis and properties of this compound and its derivatives could be initiated in an academic setting. Promising findings could then attract the interest of pharmaceutical or biotechnology companies with the resources to pursue further development, including large-scale synthesis, extensive biological testing, and preclinical studies. Such collaborations can accelerate the translation of basic scientific discoveries into tangible applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
